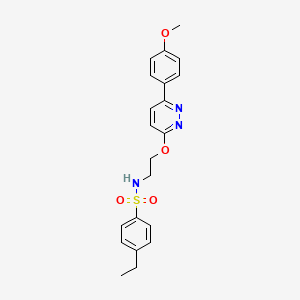![molecular formula C27H29Cl2NO3 B2552092 2-[[2-(2-Phényl-2-adamantyl)acétyl]amino]éthyl 2,4-dichlorobenzoate CAS No. 400078-90-2](/img/structure/B2552092.png)
2-[[2-(2-Phényl-2-adamantyl)acétyl]amino]éthyl 2,4-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 2,4-dichlorobenzoate is a complex organic compound that features a unique structure combining adamantane, phenyl, and dichlorobenzoate moieties
Applications De Recherche Scientifique
Medicinal Chemistry: It may be explored for its potential as a drug candidate due to its unique structure and possible biological activities.
Materials Science: The compound’s stability and structural properties make it a candidate for use in the development of new materials.
Biological Studies: It can be used in studies to understand its interactions with biological molecules and its effects on biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 2,4-dichlorobenzoate typically involves multiple steps:
Formation of the Adamantyl Intermediate: The adamantane derivative is synthesized through alkylation reactions, often starting from adamantane and using reagents like alkyl halides.
Amidation: This intermediate is then reacted with ethylenediamine to form the corresponding amide.
Esterification: Finally, the amide is esterified with 2,4-dichlorobenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The adamantyl and phenyl groups can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The dichlorobenzoate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Mécanisme D'action
The mechanism of action of 2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The adamantyl and phenyl groups may interact with hydrophobic pockets in proteins, while the dichlorobenzoate moiety could form hydrogen bonds or ionic interactions with amino acid residues . These interactions can modulate the activity of the target proteins and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-2-adamantylacetyl derivatives: These compounds share the adamantyl and phenyl moieties but differ in the substituents attached to the acetyl group.
Dichlorobenzoate esters: Compounds with similar ester groups but different substituents on the aromatic ring.
Uniqueness
2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 2,4-dichlorobenzoate is unique due to the combination of its structural features, which confer specific chemical and biological properties . Its adamantyl group provides rigidity and stability, while the phenyl and dichlorobenzoate groups offer opportunities for diverse interactions with biological targets .
Propriétés
IUPAC Name |
2-[[2-(2-phenyl-2-adamantyl)acetyl]amino]ethyl 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29Cl2NO3/c28-22-6-7-23(24(29)15-22)26(32)33-9-8-30-25(31)16-27(19-4-2-1-3-5-19)20-11-17-10-18(13-20)14-21(27)12-17/h1-7,15,17-18,20-21H,8-14,16H2,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCAKSHBLVNSHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(CC(=O)NCCOC(=O)C4=C(C=C(C=C4)Cl)Cl)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-But-3-enyltriazol-4-yl)methyl]prop-2-enamide](/img/structure/B2552011.png)
![N-[(3,5-difluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2552012.png)

![8-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)quinoline](/img/structure/B2552017.png)
![N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2552018.png)
![N-(3-Cyanophenyl)-1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidine-4-carboxamide](/img/structure/B2552019.png)
![N-(2-fluorophenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2552020.png)




![(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(p-tolyl)methanone](/img/structure/B2552030.png)
![N-(6,7-Dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)-N-methylprop-2-enamide](/img/structure/B2552032.png)
